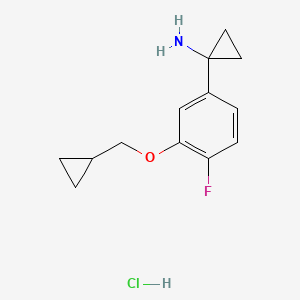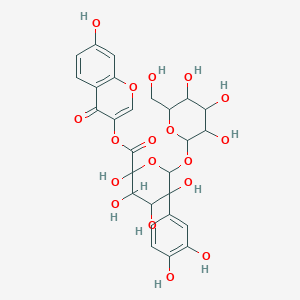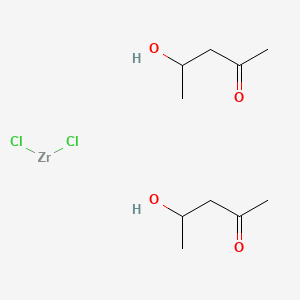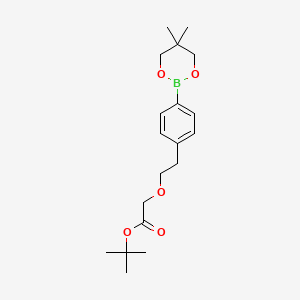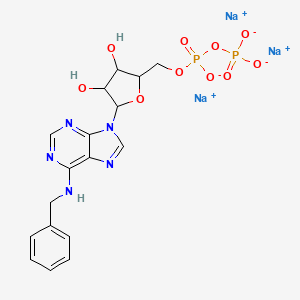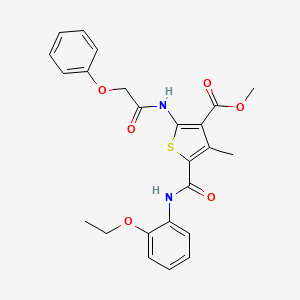
(2Z)-2-benzylidene-5-methylsulfanylthiophen-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-2-benzylidene-5-methylsulfanylthiophen-3-one is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a benzylidene group at the 2-position and a methylsulfanyl group at the 5-position of the thiophene ring. The (2Z) configuration indicates the specific geometric arrangement of the substituents around the double bond.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-benzylidene-5-methylsulfanylthiophen-3-one can be achieved through a multi-step process involving the following key steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the reaction of a suitable dicarbonyl compound with elemental sulfur or a sulfur-containing reagent.
Introduction of the Benzylidene Group: The benzylidene group can be introduced through a condensation reaction between a benzaldehyde derivative and the thiophene ring.
Addition of the Methylsulfanyl Group: The methylsulfanyl group can be added via a nucleophilic substitution reaction using a methylthiol reagent.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z)-2-benzylidene-5-methylsulfanylthiophen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl-substituted thiophenes.
Substitution: Halogenated or nitrated thiophenes.
Wissenschaftliche Forschungsanwendungen
(2Z)-2-benzylidene-5-methylsulfanylthiophen-3-one has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of organic electronic materials and as a precursor for dyes and pigments.
Wirkmechanismus
The mechanism of action of (2Z)-2-benzylidene-5-methylsulfanylthiophen-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2Z)-2-benzylidene-5-methylthiophen-3-one: Lacks the sulfanyl group.
(2Z)-2-benzylidene-5-ethylsulfanylthiophen-3-one: Contains an ethylsulfanyl group instead of a methylsulfanyl group.
(2E)-2-benzylidene-5-methylsulfanylthiophen-3-one: Has a different geometric configuration.
Uniqueness
(2Z)-2-benzylidene-5-methylsulfanylthiophen-3-one is unique due to its specific (2Z) configuration and the presence of both benzylidene and methylsulfanyl groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H10OS2 |
|---|---|
Molekulargewicht |
234.3 g/mol |
IUPAC-Name |
(2Z)-2-benzylidene-5-methylsulfanylthiophen-3-one |
InChI |
InChI=1S/C12H10OS2/c1-14-12-8-10(13)11(15-12)7-9-5-3-2-4-6-9/h2-8H,1H3/b11-7- |
InChI-Schlüssel |
DHFAGGXMBJSCHU-XFFZJAGNSA-N |
Isomerische SMILES |
CSC1=CC(=O)/C(=C/C2=CC=CC=C2)/S1 |
Kanonische SMILES |
CSC1=CC(=O)C(=CC2=CC=CC=C2)S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


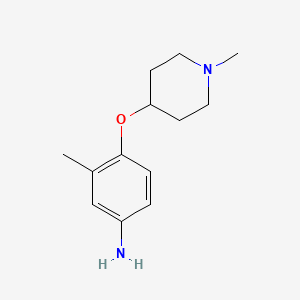
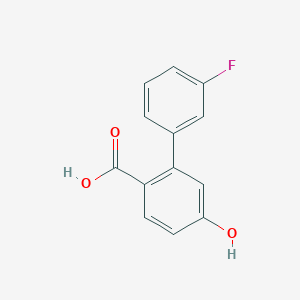
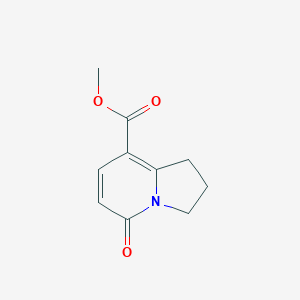
![4-Tert-butylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene;1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B12075891.png)
![1-[2-(4-Bromophenoxy)ethyl]piperidin-3-ol](/img/structure/B12075892.png)
![1-[3-(5-Bromo-pentyloxy)-phenyl]-ethanone](/img/structure/B12075895.png)
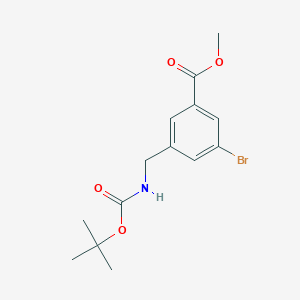
![5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol](/img/structure/B12075899.png)
